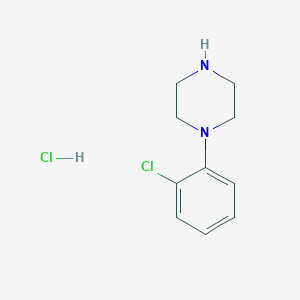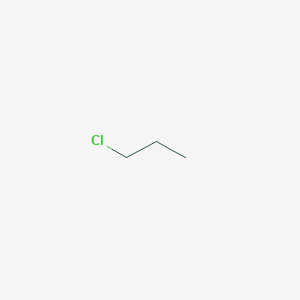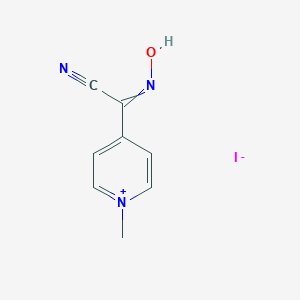
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide, also known as HMAI, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. HMAI is a cationic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用機序
The exact mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of the cell.
生化学的および生理学的効果
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide in lab experiments is its potent anti-cancer activity. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a range of other biochemical and physiological effects, making it a versatile compound for use in a variety of research applications. However, one limitation of using 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
将来の方向性
There are a number of potential future directions for research involving 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide. One promising area is the development of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide, which could lead to the development of more targeted and effective therapies. Finally, research is needed to determine the safety and efficacy of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide in humans, which will be essential for its eventual use in clinical settings.
合成法
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide can be synthesized using a variety of methods, including reaction of 1-methyl-4-pyridinamine with ethyl cyanoacetate, followed by treatment with hydroxylamine hydrochloride and iodine. Another method involves the reaction of 1-methyl-4-pyridinamine with ethyl cyanoacetate, followed by treatment with hydroxylamine hydrochloride and iodine.
科学的研究の応用
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have potent anti-cancer activity, and has been shown to induce apoptosis in cancer cells. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.
特性
IUPAC Name |
2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLIKEXLHKULBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide | |
CAS RN |
35013-90-2 |
Source


|
| Record name | Pyridinium, 4-[cyano(hydroxyimino)methyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35013-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

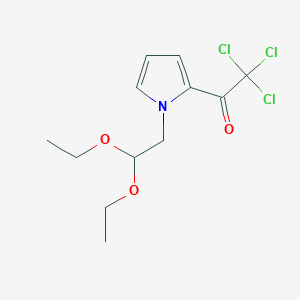
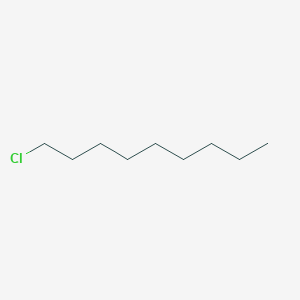
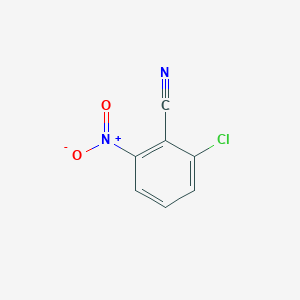
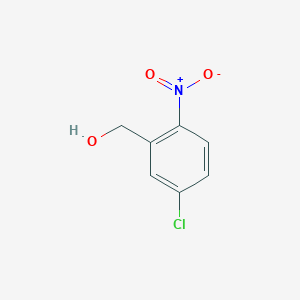
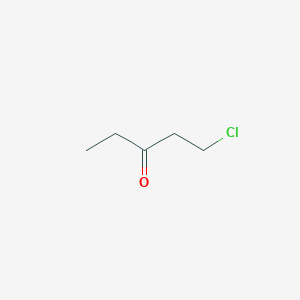

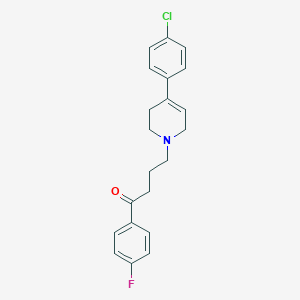
![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)
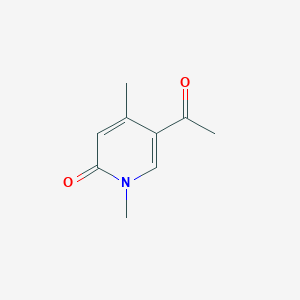
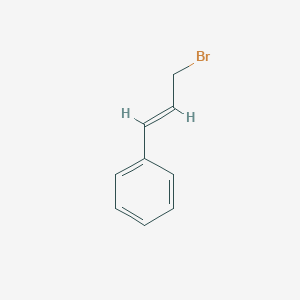
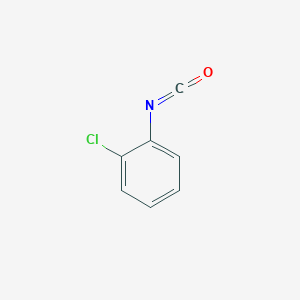
![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
